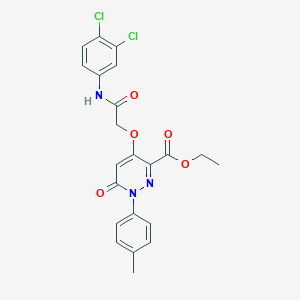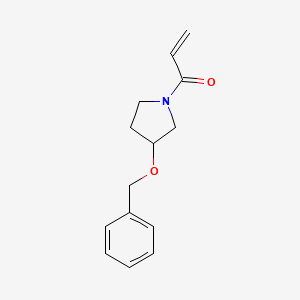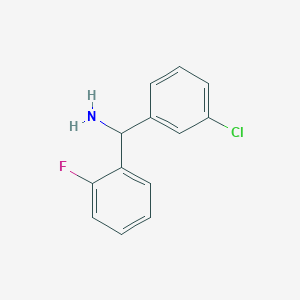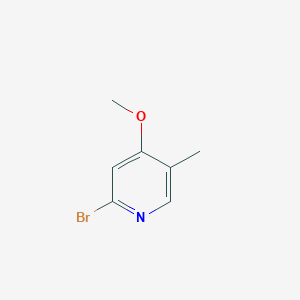![molecular formula C11H9F3N4O3 B2528759 N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine CAS No. 321533-60-2](/img/structure/B2528759.png)
N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound is further modified with a nitro group, a trifluoromethoxy phenyl group, and a methyl group, which could potentially contribute to its biological activity and chemical reactivity.
Synthesis Analysis
The synthesis of related pyrazole derivatives has been described in the literature. For instance, a series of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives were prepared starting from a phenyl-trifluoromethyl pyrazolopyridine compound via selective N-alkylation and subsequent reaction with various amines . Although the exact synthesis of "N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine" is not detailed, similar synthetic routes involving selective functionalization and nitration could be employed.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can exhibit a range of interactions, including hydrogen bonding. For example, in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, molecules are linked into sheets by a combination of hydrogen bonds . Such hydrogen bonding patterns are crucial for the stability and crystalline structure of these compounds. The presence of substituents like the trifluoromethoxy group could influence the electronic distribution and hydrogen bonding capabilities of the compound .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, 3,4,5-Trinitropyrazole reacts with ammonia, amines, and other nucleophiles, leading to nucleophilic substitution of the nitro group . The methylated derivative of this compound also reacts with nucleophiles, with substitutions occurring regioselectively . This suggests that "N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine" could participate in similar nucleophilic substitution reactions, potentially at the nitro group position.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. The introduction of a trifluoromethoxy group, for example, could increase the compound's lipophilicity and potentially its ability to cross biological membranes . The nitro group is likely to contribute to the compound's acidity and reactivity, while the methyl group could affect its steric profile. These properties are important when considering the compound's potential as a pharmaceutical agent, as they will affect its pharmacokinetics and pharmacodynamics.
Aplicaciones Científicas De Investigación
Molecular Structure and Reactivity
Pyrazole derivatives exhibit diverse molecular structures and reactivity profiles, making them subjects of interest in chemical synthesis and material science. For instance, studies on pyrazole derivatives have highlighted their ability to form complex hydrogen-bonded structures, which are essential in understanding molecular interactions and designing new materials. The analysis of such compounds contributes to advancements in crystallography and materials science, providing insights into the molecular architecture and potential applications in developing new compounds with tailored properties (Portilla et al., 2007).
Synthetic Applications
Synthetic chemistry benefits from the versatility of pyrazole derivatives, as demonstrated in their reactivity towards the formation of diverse heterocyclic compounds. For example, the synthesis of trinitropyrazole derivatives from pyrazoles underlines the chemical flexibility of such frameworks, enabling the production of compounds with varied functional groups and potential applications in materials science and pharmaceuticals (Dalinger et al., 2013).
Drug Design and Biological Activities
Pyrazole derivatives have been explored for their biological activities, offering a foundation for drug design and discovery. Research on pyrazole-based compounds has revealed their potential in addressing various medical challenges, including antimicrobial, antifungal, and antitumor activities. These findings are pivotal in the pharmaceutical industry, providing a pathway for the development of new therapeutic agents (Titi et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-methyl-4-nitro-2-[4-(trifluoromethoxy)phenyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O3/c1-15-10-9(18(19)20)6-16-17(10)7-2-4-8(5-3-7)21-11(12,13)14/h2-6,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSKZPSRWXWWEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NN1C2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-((3-fluorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2528676.png)


![L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valyl-L-valyl-(3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoyl-(alphaR,betaR,2S)-beta-methoxy-alpha-methyl-2-pyrrolidinepropanoyl-, methyl ester](/img/structure/B2528680.png)

![N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2528682.png)
![N-[3-[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2528685.png)
![2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2528687.png)

![Methyl 4-[(1-benzyl-2-oxopyridine-3-carbonyl)amino]benzoate](/img/structure/B2528689.png)
![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2528693.png)


